molecular formula C17H26N2O4 B250553 2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide

2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide

Cat. No. B250553
M. Wt: 322.4 g/mol
InChI Key: CKSCNNXDFWLGMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds in the body that have similar effects to cannabis. URB597 has been studied for its potential therapeutic applications in various medical conditions, such as pain, anxiety, and inflammation.

Mechanism of Action

2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, 2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide increases the levels of endocannabinoids in the body, which can have various physiological effects. Endocannabinoids act on the endocannabinoid system, which is involved in regulating various physiological processes such as pain, mood, and appetite.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide can increase endocannabinoid levels in the body, which can reduce pain perception. 2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, 2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide has been studied for its potential use in treating inflammation and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide is its selectivity for FAAH. This makes it a useful tool for studying the endocannabinoid system and its physiological effects. However, one limitation is that 2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide is not very potent, which can make it difficult to achieve significant effects in experiments. Additionally, 2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide has a short half-life, which can make it difficult to maintain consistent levels in the body.

Future Directions

There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide. One area of interest is its potential use in treating addiction. Studies have shown that 2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide can reduce drug-seeking behavior in animal models of addiction. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide has been shown to have neuroprotective effects in animal models of these diseases. Additionally, 2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide has been studied for its potential use in treating obesity and metabolic syndrome.

Synthesis Methods

2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide can be synthesized through a multi-step chemical reaction. The starting material is 3,4-dimethoxybenzaldehyde, which is reacted with nitromethane to form a nitrostyrene intermediate. The nitrostyrene is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The amine is then acetylated with acetic anhydride to form 2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide has been extensively studied for its potential therapeutic applications. One area of research is pain management. Studies have shown that 2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide can increase endocannabinoid levels in the body, which can reduce pain perception. 2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide has also been studied for its potential use in treating anxiety and depression. In animal models, 2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide has been shown to have anxiolytic and antidepressant effects.

properties

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(3-morpholin-4-ylpropyl)acetamide

InChI

InChI=1S/C17H26N2O4/c1-21-15-5-4-14(12-16(15)22-2)13-17(20)18-6-3-7-19-8-10-23-11-9-19/h4-5,12H,3,6-11,13H2,1-2H3,(H,18,20)

InChI Key

CKSCNNXDFWLGMW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC(=O)NCCCN2CCOCC2)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCCCN2CCOCC2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.